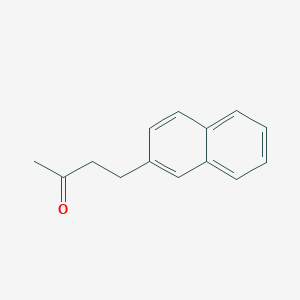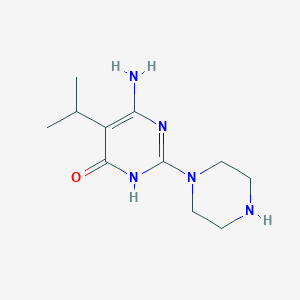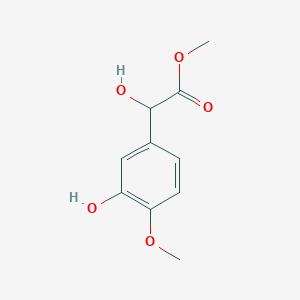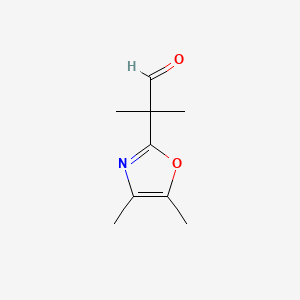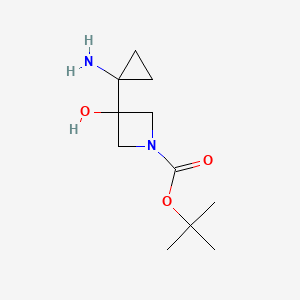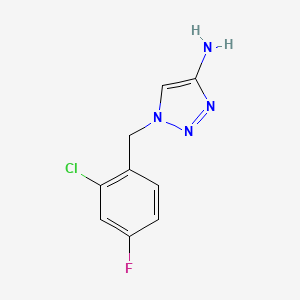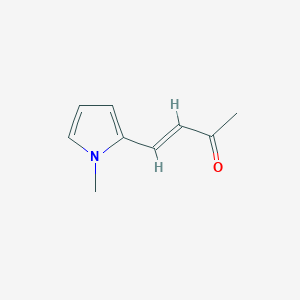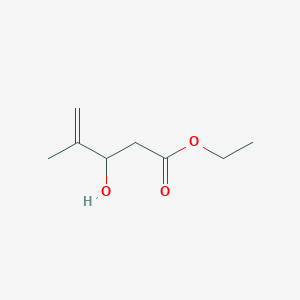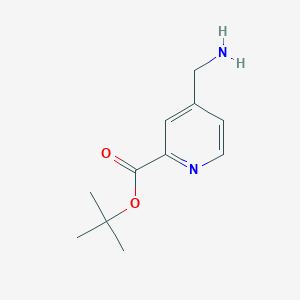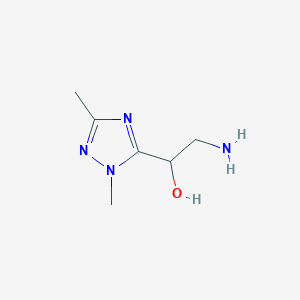
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate amino alcohol. One common method involves the use of hydrazine and formamide at elevated temperatures to form the triazole ring, followed by subsequent reactions to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A simpler triazole compound without the amino and hydroxyl groups.
3-Amino-1,2,4-triazole: Contains an amino group but lacks the hydroxyl group and the dimethyl substitutions.
5-Amino-1,3-dimethylpyrazole: A related heterocyclic compound with a different ring structure
Uniqueness
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H12N4O |
|---|---|
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
2-amino-1-(2,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H12N4O/c1-4-8-6(5(11)3-7)10(2)9-4/h5,11H,3,7H2,1-2H3 |
Clave InChI |
TWKSHAJGTWYGJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C(CN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



